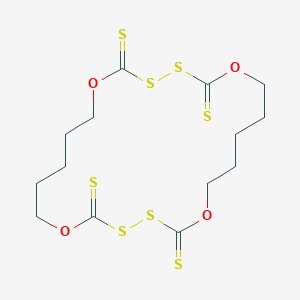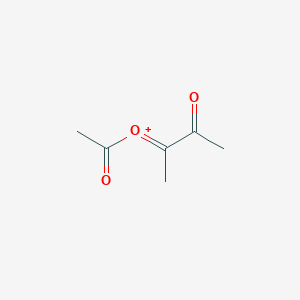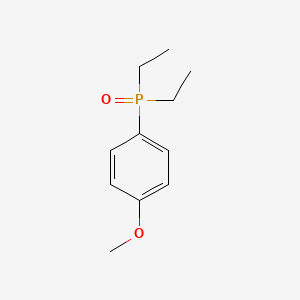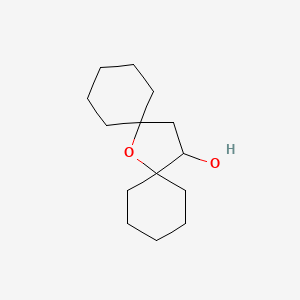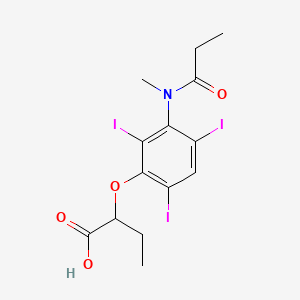
2-(3-(N-Methylpropionamido)-2,4,6-triiodophenoxy)butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(N-Methylpropionamido)-2,4,6-triiodophenoxy)butyric acid is a complex organic compound characterized by the presence of multiple functional groups, including an amide, a phenoxy group, and a carboxylic acid. This compound is notable for its high iodine content, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(N-Methylpropionamido)-2,4,6-triiodophenoxy)butyric acid typically involves multiple steps:
Amidation: The formation of the N-methylpropionamido group is accomplished by reacting the iodinated phenol with N-methylpropionamide under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-(N-Methylpropionamido)-2,4,6-triiodophenoxy)butyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: Halogen substitution reactions can occur, where iodine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-(3-(N-Methylpropionamido)-2,4,6-triiodophenoxy)butyric acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies due to its high iodine content.
Medicine: Explored for its potential therapeutic effects, particularly in thyroid-related disorders.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-(N-Methylpropionamido)-2,4,6-triiodophenoxy)butyric acid involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The amide and carboxylic acid groups facilitate interactions with biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(3-(N-Methylpropionamido)-2,4,6-diiodophenoxy)butyric acid: Lacks one iodine atom, resulting in different reactivity and properties.
2-(3-(N-Methylpropionamido)-2,4,6-trichlorophenoxy)butyric acid: Chlorine atoms replace iodine, leading to variations in chemical behavior and applications.
Uniqueness
2-(3-(N-Methylpropionamido)-2,4,6-triiodophenoxy)butyric acid is unique due to its high iodine content, which imparts distinct radiological and chemical properties. This makes it particularly valuable in applications requiring radiolabeling and specific reactivity profiles.
Properties
CAS No. |
24340-24-7 |
|---|---|
Molecular Formula |
C14H16I3NO4 |
Molecular Weight |
642.99 g/mol |
IUPAC Name |
2-[2,4,6-triiodo-3-[methyl(propanoyl)amino]phenoxy]butanoic acid |
InChI |
InChI=1S/C14H16I3NO4/c1-4-9(14(20)21)22-13-8(16)6-7(15)12(11(13)17)18(3)10(19)5-2/h6,9H,4-5H2,1-3H3,(H,20,21) |
InChI Key |
VQEBNUWPANOILF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)OC1=C(C=C(C(=C1I)N(C)C(=O)CC)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



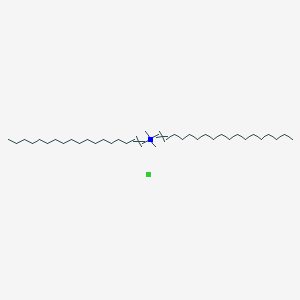
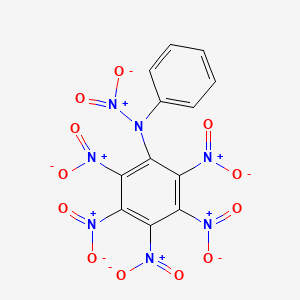
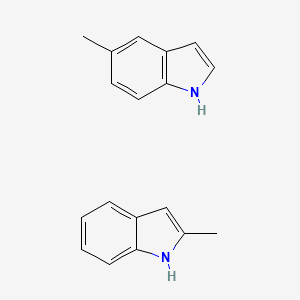
![4H-[1,2]Oxazolo[5,4-E]indole](/img/structure/B14687066.png)
